An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, supported by an analysis of the broader biological activities of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 218632-36-1) is a notable derivative, serving as a versatile building block in the synthesis of more complex molecules with tailored biological functions.[3][4] Its structure, featuring a substituted phenyl ring, a methyl group, and an ethyl carboxylate moiety on the pyrazole core, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery programs.
Core Physicochemical and Spectroscopic Profile
Precise characterization is paramount for the successful application of any chemical entity in a research and development setting. While a complete, publicly available dataset for this specific compound is limited, the following information has been compiled from supplier data and analysis of structurally related compounds.[3][4][5]
Chemical Identity
| Property | Value |
| IUPAC Name | Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
| CAS Number | 218632-36-1 |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data (Predicted and based on related compounds)
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¹H NMR: The spectrum would likely exhibit signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, a singlet for the methoxy group on the phenyl ring, and distinct aromatic protons signals for the substituted benzene ring and the pyrazole ring proton.
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¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the phenyl and pyrazole rings, the methoxy carbon, and the carbons of the ethyl and methyl groups.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching, C=N and C=C stretching of the aromatic rings, and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Workflow
While a specific, detailed synthesis for Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is not widely published, a plausible and efficient synthetic route can be designed based on established pyrazole synthesis methodologies. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-methoxyphenylhydrazine and ethyl acetoacetate to form an intermediate, which is then cyclized. A more direct approach, and the one detailed below, involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with an appropriate β-keto ester derivative.
Caption: Proposed workflow for the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar pyrazole syntheses and should be optimized for specific laboratory conditions.[7]
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Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
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Addition of Reagent: To the above mixture, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with several marketed drugs containing this core.[9][10] The biological activities of pyrazole derivatives are diverse and significant.
Potential Therapeutic Areas
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Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Anticancer Activity: The pyrazole ring is a key component of several anticancer agents, targeting various pathways involved in cell proliferation and survival.[1]
-
Antimicrobial and Antifungal Activity: The structural versatility of pyrazoles has led to the development of compounds with significant activity against a range of microbial and fungal pathogens.
Role as a Synthetic Intermediate
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug candidates. The pyrazole ring itself can also be further functionalized.
Caption: Synthetic utility in generating diverse compound libraries for drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its straightforward, albeit not officially documented, synthesis and the proven biological relevance of the pyrazole scaffold make it an attractive starting point for the generation of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in various therapeutic areas.
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Gaily, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-753. [Link]
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Han, X., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1084. [Link]
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Nguyen, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(4), 3845–3861. [Link]
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L-Mhedbi, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-146. [Link]
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Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]
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SpectraBase. Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
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Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 438-440. [Link]
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